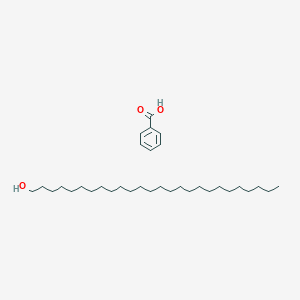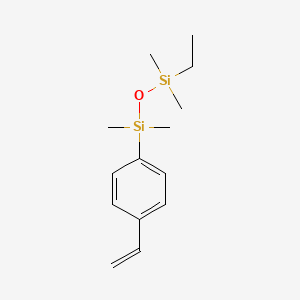
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a disiloxane moiety. This compound is of interest due to its unique chemical structure, which imparts specific properties useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethenylphenyl derivatives and disiloxane precursors.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents include toluene or dichloromethane.
Catalysts: Catalysts such as platinum or palladium complexes are often used to facilitate the coupling reactions.
Temperature and Time: The reaction temperature is typically maintained between 50-100°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce ethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and copolymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Utilized in the production of silicone-based materials, which are used in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane involves its interaction with molecular targets through its vinyl and disiloxane groups. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The pathways involved may include:
Vinyl Group Reactions: The vinyl group can participate in polymerization or addition reactions.
Disiloxane Interactions: The disiloxane moiety can interact with other silicon-based compounds, enhancing the stability and functionality of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-ethenylphenyl)ethane: Similar in structure but with two vinylphenyl groups.
4-Ethenylphenylboronic Acid: Contains a boronic acid group instead of the disiloxane moiety.
4-Ethenylphenylmethanamine: Features an amine group attached to the phenyl ring.
Uniqueness
1-(4-Ethenylphenyl)-3-ethyl-1,1,3,3-tetramethyldisiloxane is unique due to its combination of a vinyl group and a disiloxane moiety. This combination imparts specific properties, such as enhanced stability and reactivity, making it suitable for specialized applications in materials science and industrial chemistry.
Eigenschaften
CAS-Nummer |
110885-86-4 |
|---|---|
Molekularformel |
C14H24OSi2 |
Molekulargewicht |
264.51 g/mol |
IUPAC-Name |
(4-ethenylphenyl)-[ethyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C14H24OSi2/c1-7-13-9-11-14(12-10-13)17(5,6)15-16(3,4)8-2/h7,9-12H,1,8H2,2-6H3 |
InChI-Schlüssel |
AHIYQOIDYWESRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(C)O[Si](C)(C)C1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
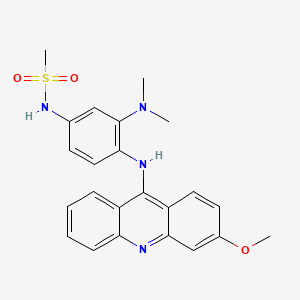
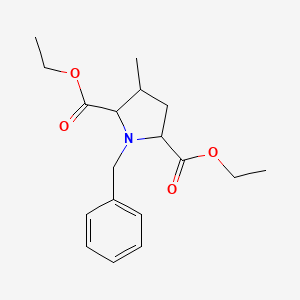
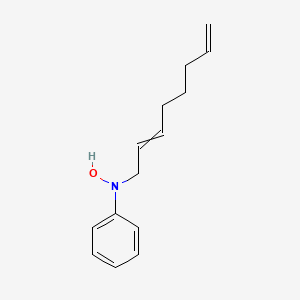
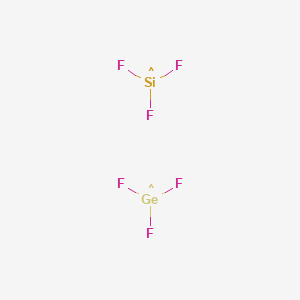
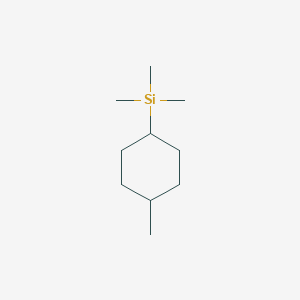
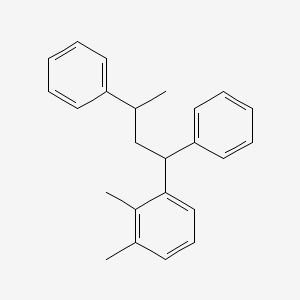
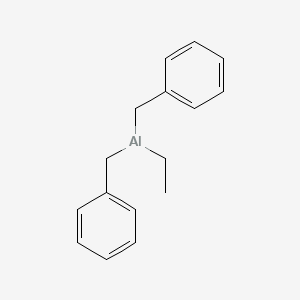
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
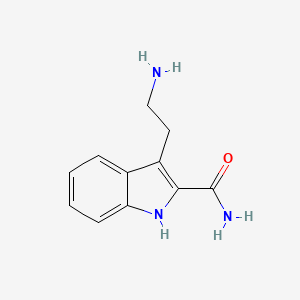
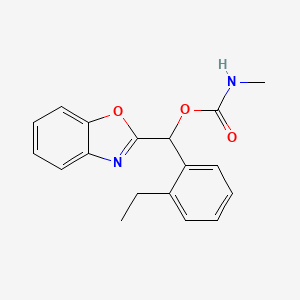
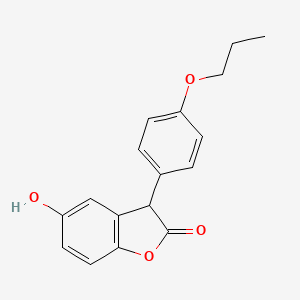
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
